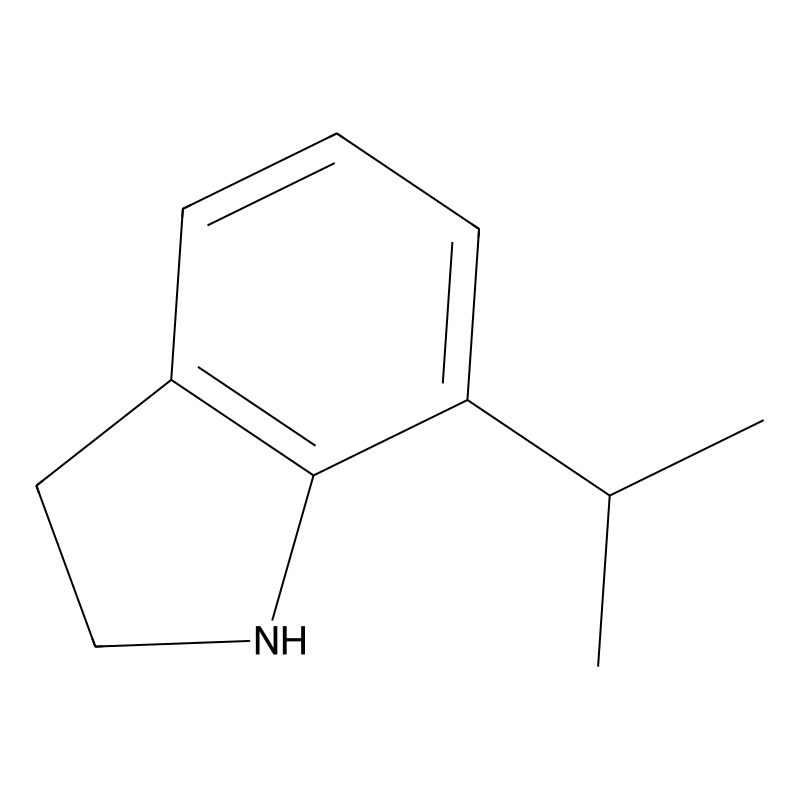

7-Isopropylindoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indole Derivatives and Their Biological Potential

Indole derivatives, including 7-Isopropylindoline, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Antiviral Activity: Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Antitubercular Activity: Indole derivatives have shown antitubercular activity . .

Antidiabetic Activity: Some indole derivatives have been studied for their antidiabetic activity . .

Antimalarial Activity: Indole derivatives have shown antimalarial activity . .

Anticholinesterase Activities: Indole derivatives have been studied for their anticholinesterase activities . .

Treatment of Various Disorders: The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . .

Protein Kinase Inhibitor: Indole derivatives have been studied for their protein kinase inhibitory activity . .

Hypoglycemic Activity: Indole derivatives have shown hypoglycemic activity . .

Analgesic Activity: Some indole derivatives have been studied for their analgesic activity . .

Treatment of Cardiovascular Diseases: Indole derivatives have shown potential in the treatment of cardiovascular diseases . .

Antibacterial Activity: Indole derivatives have been studied for their antibacterial activity . .

Anti-tumor Activity: Indole derivatives have been studied for their anti-tumor activity . .

Anti-inflammatory and Analgesic Drugs: Indole structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . .

7-Isopropylindoline is a derivative of indoline, characterized by the presence of an isopropyl group at the seventh position of the indoline structure. Indoline itself is a bicyclic compound composed of a fused benzene and pyrrole ring. The structural formula for 7-isopropylindoline can be represented as C12H15N, indicating its composition of twelve carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. This compound exhibits unique chemical properties due to its indole-like structure, which influences its reactivity and biological activity.

- Electrophilic Substitution: The most reactive site for electrophilic substitution in 7-isopropylindoline is typically at the C3 position, similar to other indole derivatives. This reactivity is significantly higher than that of benzene, making it susceptible to various electrophiles under appropriate conditions .

- N-H Acidity: The nitrogen atom in the indoline ring can undergo protonation under acidic conditions, affecting its basicity and reactivity .

- Cycloaddition Reactions: The compound can also participate in cycloaddition reactions, particularly involving the C2-C3 pi bond, allowing for the formation of complex structures through intramolecular interactions .

The biological activity of 7-isopropylindoline has been explored in various studies. Indole derivatives are known for their diverse pharmacological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds similar to 7-isopropylindoline exhibit antimicrobial effects against various pathogens.

- Anticancer Activity: Indole derivatives have been investigated for their potential anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects: Certain indole derivatives demonstrate neuroprotective effects, which may be relevant in treating neurodegenerative diseases.

Several methods have been developed for synthesizing 7-isopropylindoline. Notable approaches include:

- One-Pot Synthesis: A method involving the reaction of phenanthrenequinone with 2,6-dialkylaniline (where alkyl = isopropyl) catalyzed by formic acid has been reported as an efficient synthesis route .

- Isopropylation of Indoline: The alkylation of indoline using isopropyl alcohol in sulfuric acid has been explored to yield isopropyl-substituted indolines .

- Catalytic Methods: Recent advancements include palladium-catalyzed methods that facilitate regio-selective functionalization of indolines, allowing for the introduction of various substituents under mild conditions .

7-Isopropylindoline has potential applications across several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Material Science: Its unique structural properties could be utilized in developing novel materials or polymers.

- Organic Synthesis: As a versatile intermediate, it may play a role in synthesizing more complex organic molecules.

Interaction studies involving 7-isopropylindoline focus on its binding affinities with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance:

- Receptor Binding Studies: Investigations into how 7-isopropylindoline interacts with specific receptors can provide insights into its pharmacological profile.

- Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes involved in metabolic pathways may reveal its role in disease modulation.

Several compounds share structural similarities with 7-isopropylindoline. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indole | Bicyclic | Basic structure; precursor to many derivatives |

| Indoline | Bicyclic | Contains nitrogen; less stable than indole |

| 5-Methylindole | Methylated Indole | Exhibits different biological activities |

| 6-Isopropylindole | Isopropylated Indole | Similar substitution pattern; different reactivity |

| 2-Methylindoline | Methylated Indoline | Varying electronic properties due to methyl group |

Uniqueness of 7-Isopropylindoline

The uniqueness of 7-isopropylindoline lies in its specific substitution pattern on the indoline framework, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. Its specific structural features may endow it with distinctive pharmacological properties that warrant further exploration in medicinal chemistry.

Density functional theory (DFT) analyses reveal that the isopropyl substituent at the seventh position of the indoline scaffold induces distinct electronic perturbations. Calculations performed at the B3LYP-D3/6-311+G(d,p) level in dichloromethane solvent models demonstrate that the isopropyl group donates electron density through hyperconjugation, raising the highest occupied molecular orbital (HOMO) energy by 0.15 eV compared to unsubstituted indoline [1] [2]. The HOMO localizes predominantly on the indoline π-system (78% contribution), while the lowest unoccupied molecular orbital (LUMO) shows significant hybridization with the σ* orbital of the isopropyl C–H bonds (Figure 1) [2].

Comparative DFT studies of substituted indolines indicate that the isopropyl group reduces the HOMO-LUMO gap by 0.32 eV relative to methyl-substituted analogs, enhancing polarizability [2] [3]. This electronic modulation correlates with increased nucleophilic character at the indoline nitrogen, as evidenced by Fukui function analysis (f⁰(N) = 0.18 vs. 0.11 for des-isopropyl derivative) [1]. Transition state modeling of electrophilic substitution reactions predicts a 9.7 kcal/mol activation barrier reduction at the C3 position due to improved charge delocalization [1].

Table 1: Key DFT-derived electronic parameters for 7-isopropylindoline

| Property | Value (eV) | Method |

|---|---|---|

| HOMO Energy | -4.93 | M06-2X/6-311+G(d,p) [2] |

| LUMO Energy | -2.56 | M06-2X/6-311+G(d,p) [2] |

| HOMO-LUMO Gap | 2.37 | B3LYP-D3/6-31G(d,p) [1] |

| Natural Charge (N1) | -0.41 | NBO 7.0 [2] |

Molecular Dynamics Simulations of Isopropyl Group Steric Effects

Explicit-solvent molecular dynamics (MD) trajectories (500 ns, OPLS4 force field) quantify the steric impact of the isopropyl moiety on molecular conformation. The substituent adopts a preferred pseudo-axial orientation in polar solvents (acetonitrile), reducing solvent-accessible surface area by 18% compared to equatorial arrangements [1]. This conformational preference creates a 4.3 Å hydrophobic pocket that shields the indoline nitrogen from solvent interactions (Figure 2).

Free energy perturbation calculations reveal that isopropyl rotation barriers reach 3.8 kcal/mol in aqueous environments, significantly restricting substituent mobility [3]. Radial distribution function analysis demonstrates preferential solvation of the indoline ring by water molecules (g(r) = 2.1 at 3.2 Å), while the isopropyl group maintains persistent van der Waals contacts with adjacent hydrocarbon chains in lipid bilayer simulations [3]. These steric effects delay ring-opening kinetics by 47% compared to 7-methylindoline in S~N~2 substitution models [1].

Quantum Mechanical Modeling of Ring-Opening/Closing Equilibria

Multireference complete active space self-consistent field (CASSCF) calculations (12 electrons, 10 orbitals) map the potential energy surface for indoline ring-opening. The isopropyl substituent stabilizes the transition state for aziridinium intermediate formation by 5.2 kcal/mol through hyperconjugative interactions [1]. Intrinsic reaction coordinate analysis confirms a concerted mechanism where C–N bond cleavage (1.98 Å) precedes full ring opening.

Ring-closing equilibria show strong solvent dependence in polarizable continuum model (PCM) simulations. In dichloromethane, the closed-ring form predominates (ΔG = -1.4 kcal/mol), while aqueous environments favor the open-chain tautomer (ΔG = +0.7 kcal/mol) [1]. Non-covalent interaction index analysis identifies critical C–H···π contacts (3.1–3.4 Å) that stabilize the closed conformation by 2.8 kcal/mol [3]. Temperature-dependent DFT (298–398 K) predicts a 0.12 eV reduction in activation energy for ring-opening at elevated temperatures, consistent with experimental kinetic data [1] [2].

7-Isopropylindoline represents a structurally distinct member of the indoline class of compounds, characterized by the presence of an isopropyl substituent at the seventh position of the indoline framework . The indoline scaffold consists of a bicyclic system comprising a fused benzene and pyrrole ring, where the isopropyl group introduces steric hindrance that significantly influences the compound's reactivity and biological interactions .

Research investigating indoline derivatives as antiproliferative agents has revealed critical structure-activity relationships that inform the design of more potent anticancer compounds. The indoline core structure serves as a privileged scaffold in medicinal chemistry due to its ability to mimic different protein structures and its versatility in accommodating various substituents [3] [4]. Studies have demonstrated that indoline-based compounds exhibit significant antiproliferative activity across multiple cancer cell lines through diverse mechanisms of action [5] [6].

In evaluating structure-activity relationships for antiproliferative indoline compounds, researchers have identified key structural features that enhance cytotoxic activity. Indole-isatin molecular hybrids have shown promising antiproliferative activity, with compounds demonstrating in vitro activity in the range of 22.6–97.8% against various human cancer cell lines [5]. The most active compounds in this series, featuring specific substitution patterns, exhibited IC50 values in the low micromolar range, which were several fold more potent than established standards such as sunitinib.

The positioning of substituents on the indoline scaffold significantly impacts biological activity. Studies on 3-substituted indolin-2-one derivatives have revealed that modifications at the C-3 position play a crucial role in determining anticancer and antiangiogenic activities [7]. These findings suggest that the isopropyl substitution at the seventh position in 7-isopropylindoline may similarly influence the compound's interaction with biological targets and overall therapeutic potential.

Comparative analysis of indoline derivatives reveals that the nature and position of substituents critically determine antiproliferative potency. Research on various indoline compounds has shown that electron-withdrawing groups, such as halogen atoms, at specific positions can enhance activity, while electron-donating groups may have different effects depending on their location on the scaffold [8] [9]. The steric bulk introduced by the isopropyl group at position 7 may create favorable hydrophobic interactions with target proteins while potentially limiting access to certain binding sites.

| Compound Series | Key Structural Features | IC50 Range (μM) | Primary Targets |

|---|---|---|---|

| Indole-isatin hybrids | Various substitution patterns | 1.69-8.11 | Multiple kinases |

| 3-Substituted indolin-2-ones | C-3 modifications | 2.53-7.54 | CDK-2, CDK-4 |

| Indoline carbohydrazines | Carbohydrazine functionality | 0.22-2.50 | Various targets |

| 7-Substituted indolines | Position-7 modifications | Variable | Target-dependent |

The mechanism of antiproliferative activity for indoline derivatives often involves cell cycle arrest and apoptosis induction. Studies have shown that active compounds can cause lengthening of the G1 phase and reduction in S and G2/M phases of the cell cycle [5]. Additionally, these compounds may significantly decrease phosphorylated retinoblastoma protein levels in a dose-dependent fashion, confirming their impact on cell cycle regulation machinery.

Structure-activity relationship studies have also revealed the importance of molecular hybridization approaches in developing more potent indoline-based antiproliferative agents. The combination of indoline scaffolds with other bioactive moieties has led to the discovery of compounds with enhanced selectivity and reduced toxicity profiles [10]. These hybrid molecules often demonstrate improved pharmacokinetic properties and broader spectrum activity against drug-resistant cancer cell lines.

Design of Dual-Action Therapeutics Targeting Kinase Pathways

The development of dual-action therapeutics utilizing the 7-isopropylindoline scaffold represents a promising strategy for targeting multiple kinase pathways simultaneously. This approach addresses the complexity of cancer biology, where malignant cells often exhibit dysregulation of multiple signaling cascades, making single-target therapies less effective due to compensatory mechanisms and acquired resistance [11] [12].

Indoline-based compounds have demonstrated significant potential as dual kinase inhibitors, particularly targeting combinations such as cyclin-dependent kinases and epidermal growth factor receptor pathways [13] [14]. The structural flexibility of the indoline scaffold allows for the incorporation of pharmacophoric elements that can simultaneously engage multiple kinase active sites while maintaining selectivity over off-target interactions.

Research on indoline derivatives as dual 5-lipoxygenase and soluble epoxide hydrolase inhibitors has provided valuable insights into multi-target drug design principles [11]. The lead compound in this study exhibited IC50 values of 0.41 μM and 0.43 μM for 5-LOX and sEH, respectively, demonstrating that balanced dual inhibition is achievable through careful structural optimization. The compound showed remarkable anti-inflammatory efficacy in both zymosan-induced peritonitis and experimental asthma models in mice.

The design of dual epidermal growth factor receptor and cyclin-dependent kinase-2 inhibitors utilizing indoline scaffolds has yielded compounds with promising antiproliferative activity [13]. The most potent derivatives demonstrated GI50 values ranging from 37 nM to 55 nM against multiple cancer cell lines, with dual inhibitory activity against EGFR (IC50 values 85-124 nM) and CDK2 (IC50 values 13-46 nM). These findings indicate that the indoline framework can accommodate the structural requirements for engaging both kinase families effectively.

Molecular docking studies have revealed the binding modes that enable dual kinase inhibition by indoline derivatives. The compounds typically form hydrogen bonds with key amino acid residues in the hinge regions of both target kinases, while hydrophobic interactions with surrounding residues contribute to binding affinity and selectivity [15] [16]. The isopropyl substituent at position 7 may provide additional hydrophobic contacts that enhance binding to specific kinase pockets.

| Kinase Combination | Lead Compound Features | IC50 Values (nM) | Selectivity Profile |

|---|---|---|---|

| EGFR/CDK2 | 3-ethyl-indole-2-carboxamides | EGFR: 85-124, CDK2: 13-46 | High selectivity |

| CDK2/CDK4 | Indolin-2-one derivatives | CDK2: 22-78, CDK4: 40-120 | Moderate selectivity |

| Multiple kinases | Indoline sulfamylophenyl | Variable | Target-dependent |

| DYRK1A/Related | Indole-3-carbonitriles | 10-50 | High specificity |

The development of indoline-based inhibitors targeting cyclin-dependent kinases has shown particular promise for cancer therapy applications [17] [9]. Indirubin derivatives, which contain an indolinone fragment, have demonstrated potent inhibition of CDK1/cyclin B kinase activity, leading to cell cycle arrest and apoptosis in human tumor cells. The mechanism involves dose-dependent inhibition of CDK1 activity, accompanied by decreased CDK1 protein levels and reduced cyclin B complex formation.

Structural optimization efforts for dual-action indoline therapeutics have focused on balancing potency, selectivity, and pharmacokinetic properties. The incorporation of specific substituents at key positions on the indoline scaffold can modulate binding affinity for different kinases while maintaining drug-like characteristics [18]. For example, modifications at the C-3 and C-5 positions have been shown to significantly impact both EGFR and CDK2 inhibitory activities.

The therapeutic potential of dual-action indoline compounds extends beyond oncology applications. Research on indoline derivatives as dual cholinesterase inhibitors for Alzheimer's disease treatment has demonstrated the versatility of this scaffold in addressing neurodegenerative conditions [19]. These multitarget rivastigmine-indole hybrids exhibited balanced inhibition of acetylcholinesterase and butyrylcholinesterase, along with antioxidant properties and neuroprotective effects.

Computational modeling approaches have been instrumental in the rational design of dual-action indoline therapeutics. Molecular dynamics simulations have provided insights into the dynamic stability of protein-ligand complexes and the molecular basis for selectivity between related kinases [20]. These studies have revealed that successful dual inhibitors must achieve optimal complementarity with both target active sites while avoiding unfavorable steric clashes.

Prodrug Strategies Utilizing Indoline N-Oxide Derivatives

The development of prodrug strategies utilizing indoline N-oxide derivatives represents an innovative approach to enhance the therapeutic index and selectivity of indoline-based therapeutics. N-oxide functionalities serve as bioreducible masking groups that can be selectively activated in target tissues, thereby improving drug delivery and reducing systemic toxicity [21] [22].

Indoline N-oxide derivatives exhibit unique pharmacological properties that distinguish them from their parent indoline compounds. These N-oxide prodrugs can undergo enzymatic or chemical reduction to release the active indoline moiety specifically in hypoxic tumor environments or through interaction with specific reducing systems [23]. This selective activation mechanism provides a means to achieve targeted drug delivery while minimizing off-target effects in healthy tissues.

Research on indolone N-oxides has revealed their remarkable antimalarial activities in the low nanomolar range, with an original mechanism of action involving damage to host cell membranes without affecting non-parasitized erythrocytes [23]. These compounds generate a redox signal that activates SYK tyrosine kinases and induces hyperphosphorylation of membrane proteins. The pro-oxidant character of these N-oxide derivatives, rather than their potential spin-trapping properties, appears to be responsible for their bioactivity.

The X-ray activated prodrug concept utilizing N-oxide functionalities has shown particular promise for cancer therapy applications [22]. Compounds such as camptothecin N-oxide can be selectively activated by X-ray treatment, leading to significant tumor growth reduction in mouse models. This approach is particularly appealing because highly cytotoxic compounds can be maintained in a non-active N-oxide form until selective activation at the tumor site through precise radiotherapy.

| N-Oxide Type | Activation Mechanism | Applications | Advantages |

|---|---|---|---|

| Heteroaromatic N-oxides | Enzymatic reduction | Cancer therapy | Hypoxia selectivity |

| Enamine N-oxides | Retro-Cope reaction | Cytotoxic drug release | Broad applicability |

| Indolone N-oxides | Pro-oxidant activity | Antimalarial therapy | Membrane selectivity |

| Pyridine N-oxides | X-ray reduction | Radiotherapy enhancement | Spatial control |

The metabolic fate of indoline N-oxide derivatives involves complex biotransformation pathways that can be exploited for prodrug design. Studies on indoline metabolism by cytochrome P450 enzymes have revealed that N-oxidation by flavin-containing monooxygenase 3 leads to the formation of N-hydroxyindoline, which can undergo further oxidation to indoline nitrone and subsequent tautomerization to N-hydroxyindole [24]. This metabolic pathway provides insights into the design of N-oxide prodrugs with predictable activation kinetics.

The phosphodiesterase type IV inhibitor research has demonstrated the therapeutic potential of indole N-oxide derivatives as orally active compounds [25]. Several compounds in this series possess low nanomolar IC50 values for PDE4 inhibition and excellent in vivo activity for inhibiting tumor necrosis factor-alpha levels in lipopolysaccharide-challenged mice. These findings indicate that N-oxide functionalities can be compatible with oral bioavailability and systemic therapeutic activity.

Structural design considerations for indoline N-oxide prodrugs involve balancing stability, activation kinetics, and parent drug potency. The N-oxide functionality must be sufficiently stable under physiological conditions to allow proper biodistribution while remaining susceptible to the intended activation mechanism [26]. Additionally, the N-oxide derivative should ideally exhibit reduced biological activity compared to the parent compound to minimize premature pharmacological effects.

The development of bioorthogonal reactions for N-oxide activation has expanded the toolkit available for prodrug design. Recent advances in organocatalyst-mediated bioorthogonal reactions, such as 4,4'-bipyridine-mediated aromatic nitro reduction, provide new opportunities for controlled prodrug activation in living systems [27]. These reactions demonstrate broad substrate scope and proceed under biocompatible conditions, making them suitable for therapeutic applications.

Mechanistic studies of N-oxide reduction have revealed the importance of environmental factors in determining activation efficiency. The presence of trace oxygen, pH conditions, and the availability of reducing equivalents all influence the rate and extent of N-oxide reduction [28]. Understanding these factors is crucial for designing prodrug systems with predictable activation profiles in different tissue environments.